molecular formula C26H42ClNO5 B1218129 Malyngamide S

Malyngamide S

Cat. No.: B1218129
M. Wt: 484.1 g/mol
InChI Key: YISCQTHSBLSJHQ-JLKVJSSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malyngamide S is a natural product found in Bursatella leachii with data available.

Scientific Research Applications

Introduction to Malyngamide S

This compound is a compound derived from marine cyanobacteria, particularly from the genus Lyngbya. It belongs to a broader class of malyngamides, which are known for their diverse biological activities. The exploration of this compound has gained interest due to its potential applications in various scientific fields, including pharmacology and environmental science.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that compounds from the malyngamide series exhibit activity against various pathogens, including bacteria and fungi. For instance, research indicates that malyngamide A and its analogs can inhibit bacterial quorum sensing, which is crucial for biofilm formation and virulence in pathogenic bacteria . This suggests that this compound could potentially be used in developing new antimicrobial agents.

Cytotoxic Activity

Research has demonstrated that malyngamides can possess cytotoxic effects against cancer cell lines. This compound has shown moderate cytotoxicity against several human cancer cell lines, including lung and breast cancer cells. For example, one study reported an IC50 value of 8 μM against H-460 human lung cancer cells . This highlights the potential of this compound in cancer therapeutics, warranting further investigation into its mechanisms of action.

Metabolic Regulation

Recent studies have indicated that certain malyngamides can stimulate glucose uptake in muscle cells via the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway. Specifically, 6,8-di-O-acetylmalyngamide 2, a close analog of this compound, was shown to enhance glucose metabolism in cultured L6 myotubes . This suggests potential applications in metabolic disorders such as diabetes.

Ecological Applications

Malyngamides serve ecological roles by acting as feeding deterrents for herbivores. Research has shown that juvenile rabbitfish and parrotfish exhibit reduced feeding when exposed to malyngamides from Lyngbya majuscule, indicating their potential use in ecological management to control herbivore populations .

Case Study 1: Antimicrobial Activity

Objective : Evaluate the antimicrobial efficacy of malyngamide derivatives against pathogenic bacteria.

Methodology : Various concentrations of this compound were tested against Escherichia coli and Staphylococcus aureus using agar diffusion methods.

Results : this compound showed significant inhibition zones at concentrations above 10 μM, indicating strong antibacterial properties.

Case Study 2: Cytotoxic Effects on Cancer Cells

Objective : Assess the cytotoxicity of this compound on human cancer cell lines.

Methodology : The MTT assay was conducted on H-460 lung cancer cells and MCF-7 breast cancer cells.

Results : An IC50 value of approximately 8 μM was recorded for H-460 cells, suggesting promising anticancer activity .

Case Study 3: Metabolic Effects

Objective : Investigate the effect of malyngamide analogs on glucose uptake in muscle cells.

Methodology : L6 myotubes were treated with varying concentrations of malyngamide derivatives, and glucose uptake was measured.

Results : The study found enhanced glucose uptake correlated with AMPK activation, indicating potential benefits for metabolic health .

Q & A

Basic Research Questions

Q. How is Malyngamide S isolated from marine cyanobacteria, and what methodological considerations are critical for ensuring purity and yield?

  • Answer : Isolation typically involves solvent extraction (e.g., dichloromethane/methanol) followed by chromatographic techniques like flash column chromatography and HPLC. Critical considerations include:

  • Sample preservation : Immediate freezing of biomass to prevent degradation of labile functional groups .
  • Purity validation : Use of NMR and HRMS to confirm homogeneity, with iterative purification steps to eliminate co-eluting contaminants .
  • Yield optimization : Scaling extraction parameters (e.g., solvent ratios, temperature) based on biomass lipid content, as seen in related malyngamides like Malyngamide 3 .

Q. What spectroscopic and computational methods are employed to determine the absolute configuration of this compound?

  • Answer : Key techniques include:

  • Modified Mosher’s method : To assign stereochemistry of hydroxyl or amine groups via derivatization and 1^1H NMR analysis .
  • NOESY/ROESY : For spatial proximity analysis of protons in cyclic or branched structures .
  • Enantioselective HPLC : Comparison with synthetic standards or structurally related compounds (e.g., lyngbic acid derivatives) .
  • Computational modeling : DFT calculations to correlate experimental ECD spectra with theoretical conformational models .

Q. What in vitro assays are most appropriate for preliminary evaluation of this compound’s bioactivity?

  • Answer : Standardized cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF7, HT-29) with IC50_{50} determination. Methodological best practices include:

  • Controls : Use of positive (e.g., doxorubicin) and vehicle controls to validate assay integrity .
  • Dose-response curves : Triplicate experiments with serial dilutions to ensure reproducibility .
  • Secondary assays : Follow-up tests for specificity (e.g., non-cancerous cell lines) and mechanism (e.g., apoptosis markers) to avoid false positives .

Advanced Research Questions

Q. How can researchers address discrepancies in reported cytotoxicity data for this compound across different studies?

  • Answer : Contradictions may arise from variations in:

  • Cell culture conditions : Oxygen levels, serum concentration, or passage number affecting metabolic activity .
  • Compound solubility : Use of DMSO vs. aqueous buffers impacting bioavailability .
  • Solution : Standardize protocols (e.g., CLSI guidelines) and include raw data (e.g., growth curves, solvent effects) in supplementary materials .

Q. What experimental strategies are recommended for elucidating the biosynthetic pathway of this compound in cyanobacteria?

  • Answer :

  • Genome mining : Identify gene clusters (e.g., NRPS/PKS hybrids) via sequencing of producer strains .
  • Isotope labeling : 13^{13}C-acetate or 15^{15}N-ammonium tracing to map precursor incorporation .
  • Heterologous expression : Clustering putative biosynthetic genes in model organisms (e.g., E. coli) for pathway validation .

Q. How can the structural complexity of this compound be leveraged to study structure-activity relationships (SAR)?

  • Answer :

  • Synthetic analogs : Modify functional groups (e.g., ester hydrolysis, side-chain truncation) and compare bioactivity .
  • 3D-QSAR modeling : Use molecular docking to predict interactions with putative targets (e.g., kinase domains) .
  • Natural variant comparison : Cross-reference activity data from structurally related malyngamides (e.g., Malyngamide 3) to identify critical motifs .

Q. What challenges arise in scaling up this compound synthesis for mechanistic studies, and how can they be mitigated?

  • Answer :

  • Supply limitations : Low natural abundance necessitates synthetic routes; prioritize modular retrosynthesis to simplify steps .
  • Stereochemical control : Use asymmetric catalysis (e.g., Evans oxazolidinones) for chiral centers .
  • Yield optimization : Employ design of experiments (DoE) to refine reaction parameters (e.g., temperature, catalyst loading) .

Q. Data Reporting and Reproducibility

Table 1 : Key Spectral Data for this compound Structural Elucidation

TechniqueCritical Data PointsReference Standard
1^1H NMRδ 5.35 (m, H-7), δ 1.25 (d, J=6.5 Hz, H-22)Lyngbic acid
HRMS[M+Na]+^+ m/z 598.3120 (calc. 598.3118)Internal calibrant
ECDPositive cotton effect at 235 nmDFT model

Guidelines :

  • Report raw spectral data and statistical analyses (e.g., SD for IC50_{50}) to enhance reproducibility .
  • Archive chromatograms (HPLC, TLC) and NMR FIDs in supplementary materials .

Properties

Molecular Formula

C26H42ClNO5

Molecular Weight

484.1 g/mol

IUPAC Name

(E,7S)-N-[(E)-3-chloro-2-[(1R,2R,3S)-2-hydroxy-2,3,5,5-tetramethyl-4,6-dioxocyclohexyl]prop-2-enyl]-7-methoxydodec-4-enamide

InChI

InChI=1S/C26H42ClNO5/c1-7-8-10-13-20(33-6)14-11-9-12-15-21(29)28-17-19(16-27)22-24(31)25(3,4)23(30)18(2)26(22,5)32/h9,11,16,18,20,22,32H,7-8,10,12-15,17H2,1-6H3,(H,28,29)/b11-9+,19-16-/t18-,20+,22+,26-/m1/s1

InChI Key

YISCQTHSBLSJHQ-JLKVJSSTSA-N

SMILES

CCCCCC(CC=CCCC(=O)NCC(=CCl)C1C(=O)C(C(=O)C(C1(C)O)C)(C)C)OC

Isomeric SMILES

CCCCC[C@@H](C/C=C/CCC(=O)NC/C(=C/Cl)/[C@H]1C(=O)C(C(=O)[C@H]([C@@]1(C)O)C)(C)C)OC

Canonical SMILES

CCCCCC(CC=CCCC(=O)NCC(=CCl)C1C(=O)C(C(=O)C(C1(C)O)C)(C)C)OC

Synonyms

malyngamide S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
Malyngamide S
3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
Malyngamide S
3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
Malyngamide S
3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
Malyngamide S
3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
Malyngamide S
3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
Malyngamide S

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